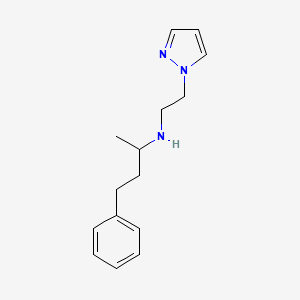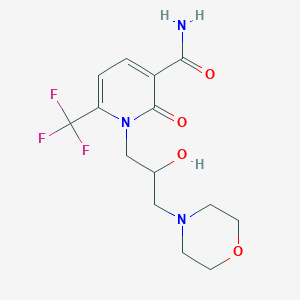
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one, also known as PP2, is a synthetic compound that belongs to the family of pyrazolyl urea kinase inhibitors. PP2 is a potent and selective inhibitor of Src family kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are critical for cell proliferation, survival, and migration. 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has been shown to selectively inhibit Src family kinases, including Src, Yes, Fyn, and Lyn, without affecting other kinases such as Abl or EGFR.
Biochemical and Physiological Effects:
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one inhibits cell proliferation, induces apoptosis, and reduces tumor growth in animal models. In inflammatory cells, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration and activation of immune cells. In neurons, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one modulates synaptic plasticity and memory formation by regulating the activity of Src family kinases.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of Src family kinases, which allows researchers to study the specific role of these kinases in various cellular processes. 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one also has off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has opened up new avenues for scientific research in various fields, including cancer, inflammation, and neuroscience. Future research could focus on developing more potent and selective inhibitors of Src family kinases, improving the solubility and bioavailability of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one, and exploring the therapeutic potential of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one in clinical trials. Additionally, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one could be used as a tool compound to investigate the role of Src family kinases in other diseases, such as cardiovascular diseases and metabolic disorders. Overall, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has significant implications for understanding the molecular mechanisms of cellular processes and developing new therapies for human diseases.
Méthodes De Synthèse
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one can be synthesized by reacting 1-(2-Chloroethyl)-1H-pyrazole with 2-amino-1-(morpholin-4-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one as a white solid, which can be purified by recrystallization or column chromatography. The purity and identity of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has been widely used as a tool compound in scientific research to investigate the role of Src family kinases in various cellular processes. 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has been shown to inhibit the growth and survival of cancer cells by blocking the activity of Src family kinases, which are often overexpressed or hyperactivated in cancer. 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one has also been used to study the role of Src family kinases in inflammation, angiogenesis, and other diseases.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(2-pyrazol-1-ylethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(12(17)15-7-9-18-10-8-15)13-4-6-16-5-2-3-14-16/h2-3,5,11,13H,4,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOKOZOBOFOETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-morpholinopropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)

![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)


![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)



![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)